1-benzyl-N-[(4-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide - 1049501-29-2

1-benzyl-N-[(4-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide

Catalog Number: EVT-2959242
CAS Number: 1049501-29-2
Molecular Formula: C20H19N3O3
Molecular Weight: 349.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antimicrobial Agents: Many pyridazine derivatives exhibit potent antibacterial and antifungal activities, making them promising candidates for developing new antimicrobial drugs. []
  • Anticancer Agents: Certain pyridazine-containing compounds have shown promising anticancer activity by inhibiting key enzymes or pathways involved in cancer cell growth and proliferation. []

5-cyano-6-imino-N-(4-methoxyphenyl)-4-methyl-1-phenyl-1,6-dihydropyridazine-3-carboxamide (9b)

Compound Description: This compound is a 1,6-dihydropyridazine-3-carboxamide derivative synthesized and evaluated for its antimicrobial activity. It demonstrated the highest antimicrobial activity among all the tested derivatives, with MIC values ranging from 0.49 ± 0.2 to 3.9 ± 0.6 μg/mL [].

N-(3-fluoro-4-((2-(3-hydroxyazetidine-1-carboxamido)pyridin-4-yl)oxy)phenyl)-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (LAH-1)

Compound Description: LAH-1 is a potent c-Met inhibitor developed for treating non-small cell lung cancer. It exhibits nanomolar MET kinase activity and desirable antiproliferative activity, particularly against EBC-1 cells [].

6-oxo-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}-1,6-dihydropyridazine-3-carboxamide

Compound Description: This compound was identified through in silico docking studies as a potential inhibitor of the constitutively active Gsα protein, implicated in the McCune-Albright Syndrome. It demonstrated the ability to significantly reduce cAMP levels in HEK cells overexpressing the constitutively active Gs-R201H allele [, , , ].

[4]: Clark, Matthew J., et al. "Small Molecule Inhibitors of Constitutively Active Gsa." []: Clark, Matthew J., et al. "Small Molecule Inhibitors of Constitutively Active Gsα Exert Varying Effects on Receptor‐Mediated Signaling." []: Weinstein, Lee S., et al. "Inhibition of constitutively active Gsα by molecules targeted at R231." []: Clark, Matthew J., et al. "Molecular Docking Analysis Identifies Potential Antagonists of Misregulated Gsα Proteins."

N-{[3-(3-methylphenyl)phenyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide

Compound Description: This compound also emerged as a potential inhibitor of the constitutively active Gsα protein from in silico docking studies. It showed significant reduction of cAMP levels in HEK cells overexpressing the Gs-R201H allele, suggesting possible therapeutic potential for McCune-Albright Syndrome [, , , ].

[4]: Clark, Matthew J., et al. "Small Molecule Inhibitors of Constitutively Active Gsa." []: Clark, Matthew J., et al. "Small Molecule Inhibitors of Constitutively Active Gsα Exert Varying Effects on Receptor‐Mediated Signaling." []: Weinstein, Lee S., et al. "Inhibition of constitutively active Gsα by molecules targeted at R231." []: Clark, Matthew J., et al. "Molecular Docking Analysis Identifies Potential Antagonists of Misregulated Gsα Proteins."

Properties

CAS Number

1049501-29-2

Product Name

1-benzyl-N-[(4-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide

IUPAC Name

1-benzyl-N-[(4-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide

Molecular Formula

C20H19N3O3

Molecular Weight

349.39

InChI

InChI=1S/C20H19N3O3/c1-26-17-9-7-15(8-10-17)13-21-20(25)18-11-12-19(24)23(22-18)14-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,21,25)

InChI Key

ROXYGQXZEGVGQI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NN(C(=O)C=C2)CC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.